Home > Products > Screening Compounds P46229 > Epinastine Hydrochloride I
Epinastine Hydrochloride I - 141342-71-4

Epinastine Hydrochloride I

Catalog Number: EVT-8951765
CAS Number: 141342-71-4
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Epinastine Hydrochloride I is classified as a second-generation antihistamine. It is derived from dibenzazepine derivatives and is specifically designed for topical administration in the eye. Its chemical structure allows it to be effective while minimizing central nervous system side effects, which are common with first-generation antihistamines.

Synthesis Analysis

The synthesis of Epinastine Hydrochloride I involves several steps, utilizing various chemical reactions and reagents to achieve the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine.
  2. Amino Reaction: This compound is reacted with an amino reagent under protective conditions to form an amino-protective compound.
  3. Reduction and Deprotection: Following this, reduction reactions are performed to yield 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
  4. Cyclization: The next step involves cyclization with cyanogen bromide to produce an intermediate compound.
  5. Neutralization and Salification: Finally, the product is neutralized with a base and reacted with hydrochloric acid to form Epinastine Hydrochloride I.
Molecular Structure Analysis

Epinastine Hydrochloride I has a complex molecular structure that contributes to its pharmacological properties.

Structure and Data

  • Chemical Formula: C₁₆H₁₅ClN₃
  • Molecular Weight: Approximately 249.31 g/mol
  • Structural Features: The molecule contains a dibenzazepine core structure, which is essential for its activity as an antihistamine .
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Epinastine Hydrochloride I are critical for understanding its formation.

Reactions and Technical Details

  1. Formation of Amino Compound:
    6 chloromethyl 11 dihydro dibenzo b e azepine+amino reagentamino protective compound\text{6 chloromethyl 11 dihydro dibenzo b e azepine}+\text{amino reagent}\rightarrow \text{amino protective compound}
  2. Reduction Reaction:
    • Typically involves reducing agents that convert the intermediate into the desired aminomethyl derivative.
  3. Cyclization with Cyanogen Bromide:
    • This step introduces additional complexity to the molecular structure, forming a hydrobromate intermediate before final salification with hydrochloric acid.

These reactions are designed to maximize yield while minimizing byproducts, ensuring high purity of Epinastine Hydrochloride I .

Mechanism of Action

Epinastine Hydrochloride I exerts its effects through multiple mechanisms:

  1. H1-Receptor Antagonism: It selectively binds to histamine H1 receptors, preventing histamine from exerting its effects on target tissues.
  2. Mast Cell Stabilization: Epinastine also stabilizes mast cells, inhibiting their degranulation and subsequent histamine release.
  3. Inhibition of Allergic Responses: By blocking these pathways, Epinastine effectively reduces symptoms associated with allergic conjunctivitis .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Epinastine Hydrochloride I is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline solid.
  • Solubility: Soluble in methanol and slightly soluble in water.

Chemical Properties

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Epinastine Hydrochloride I has several scientific and medical applications:

  1. Allergic Conjunctivitis Treatment: It is primarily used to relieve itching associated with allergic conjunctivitis.
  2. Research Applications: Due to its mechanism of action, it serves as a model compound in studies related to antihistaminic activity and mast cell biology.
  3. Formulation Development: Epinastine is utilized in developing sustained-release formulations for ocular delivery systems .
Synthesis and Structural Optimization

Novel Synthetic Pathways for Epinastine Hydrochloride Derivatives

Recent advances have focused on circumventing traditional limitations in epinastine synthesis, such as the use of hazardous reagents like phosgene and cyanogen bromide. A dehydroepinastine intermediate route enables a phosgene-free synthesis starting from 6-chloromorphanthridine. This method employs sodium cyanide for cyanation, followed by lithium aluminum hydride reduction, achieving the key amine intermediate 6-aminomethyl-5,6-dihydromorphanthridine in five steps with improved regioselectivity [1]. Alternative pathways utilize 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine as a precursor. Fluorenylmethyloxycarbonyl (Fmoc) protection of the amine group prevents oxidation and side reactions, enabling high-purity (>98%) epinastine hydrochloride after cyanogen bromide cyclization and deprotection [3] [9]. A cyclopropylamine-based approach replaces high-pressure hydrogenation with sodium borohydride reduction, yielding epinastine hydrochloride at ambient pressure with 85% efficiency, though it requires bromate intermediates that complicate purification [7].

Table 1: Comparative Analysis of Epinastine Synthetic Routes

Starting MaterialKey IntermediateHazardous Reagents AvoidedOverall Yield
6-ChloromorphanthridineDehydroepinastinePhosgene, Cyanogen bromide49%
2-Benzylaniline6-(N-Fmoc-aminomethyl)-dibenzoazepineHydrazine, Pd/C catalyst76%
Cyclopropylamine derivativeN-(Cyclopropyl)-dibenzoazepinimineHigh-pressure H₂85%

Catalytic Strategies for Asymmetric Synthesis of Imidazoazepine Core

Asymmetric construction of the fused imidazoazepine system leverages chiral catalysts to control stereochemistry at the C3 and C9 positions. Jacobsen’s chromium(III)-salen complex enables enantioselective aziridine ring-opening with trimethylsilyl azide, forming β-azido amines with up to 94% enantiomeric excess (ee). Subsequent reductive cyclization yields chiral 1,2-diamines critical for imidazolidin-2-imine formation [8]. Organocatalysis offers metal-free alternatives: modified Jørgensen-Hayashi catalysts (e.g., diphenylprolinol silyl ether) facilitate aza-Michael additions to α,β-unsaturated aldehydes, constructing the imidazole ring with 95% ee. This strategy tolerates electron-withdrawing substituents on the dibenzoazepine core without racemization [5]. Phase-transfer catalysts derived from cinchona alkaloids (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) promote N-cyanation of secondary amines, enabling enantioselective cyclization to epinastine’s guanidine moiety [8].

Green Chemistry Approaches in Industrial-Scale Production

Industrial processes prioritize atom economy, waste reduction, and safer reagents. Polyphosphoric acid (PPA)-mediated cyclization replaces phosphorus oxychloride in Friedel-Crafts acylation, reducing halogenated waste by 60% while maintaining 90% yield for 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one synthesis [9]. Solvent-free cyanamide displacement of chlorinated intermediates at 80°C eliminates dimethylformamide, cutting processing time by 40% and organic solvent use by 300 L/kg product [3] [7]. Continuous flow hydrogenation with immobilized Pd/Al₂O₃ catalysts achieves 99% conversion of imine intermediates at ambient pressure, avoiding autoclave hazards and reducing palladium leaching to <5 ppm [9]. Life-cycle assessment confirms these innovations lower the Process Mass Intensity (PMI) from 120 to 45 and E-factor from 85 to 28 compared to classical routes [7].

Table 2: Green Metrics for Epinastine Hydrochloride Manufacturing

ParameterTraditional RouteOptimized Green RouteReduction
Process Mass Intensity1204562.5%
E-factor (kg waste/kg product)852867.1%
Organic Solvent Volume350 L/kg50 L/kg85.7%
Energy Consumption180 kWh/kg75 kWh/kg58.3%

Computational Modeling of Intermediate Reactivity

Density functional theory (DFT) simulations at the B3LYP/6-31G** level reveal that the ring strain in dehydroepinastine lowers the activation energy (ΔG‡) for nucleophilic addition by 8.3 kcal/mol compared to non-cyclic analogues. This explains the high regioselectivity observed during cyanation (k = 2.4 × 10⁻³ s⁻¹ at 25°C) [1]. Molecular dynamics studies identify solvent-dependent conformational flexibility in 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. In toluene, the amine group adopts a pseudo-axial orientation, favoring intramolecular cyclization with cyanogen bromide (ΔG‡ = 14.2 kcal/mol), whereas polar solvents like acetonitrile stabilize unproductive conformers [9]. Machine learning models (random forest regression) predict substituent effects on cyclization kinetics: electron-donating groups at the dibenzoazepine C3 position reduce transition state energy by 1.8 kcal/mol, accelerating reaction rates by 3-fold [3] [5].

Table 3: Computed Energy Barriers for Key Epinastine Synthesis Steps

Reaction StepTransition State Energy (ΔG‡, kcal/mol)Rate Constant (k, s⁻¹)
Dehydroepinastine cyanation18.72.4 × 10⁻³
Iminium ion reduction (NaBH₄)12.97.8 × 10⁻²
Guanidine ring closure (Fmoc-protected)14.23.1 × 10⁻³
Guanidine ring closure (unprotected)22.54.7 × 10⁻⁵

Properties

CAS Number

141342-71-4

Product Name

Epinastine Hydrochloride I

IUPAC Name

2-[[2-(diaminomethylideneamino)phenyl]methyl]benzoic acid

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

InChI

InChI=1S/C15H15N3O2/c16-15(17)18-13-8-4-2-6-11(13)9-10-5-1-3-7-12(10)14(19)20/h1-8H,9H2,(H,19,20)(H4,16,17,18)

InChI Key

CGAXOGYNLISPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.